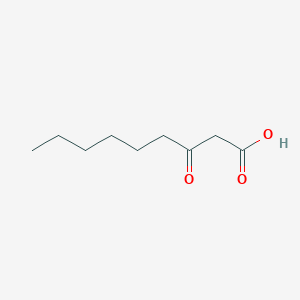
3-Ketopelargonic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ketopelargonic acid can be synthesized through several methods. One common approach involves the oxidation of nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the ketone group without over-oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced via the ozonolysis of oleic acid, followed by oxidative cleavage. This method is preferred due to its efficiency and scalability. The reaction conditions include the use of ozone gas and subsequent treatment with hydrogen peroxide to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Ketopelargonic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-hydroxynonanoic acid.
Substitution: The ketone group can participate in nucleophilic addition reactions, such as the formation of hydrazones or oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrazine, hydroxylamine.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: 3-Hydroxynonanoic acid.
Substitution: Hydrazones, oximes.
Scientific Research Applications
3-Ketopelargonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ketopelargonic acid involves its interaction with specific molecular targets and pathways. The ketone group is highly reactive, allowing the compound to participate in various biochemical reactions. It can act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity underlies its potential biological activity and therapeutic applications.
Comparison with Similar Compounds
Pelargonic Acid: A nine-carbon fatty acid without the ketone group.
3-Hydroxynonanoic Acid: A reduced form of 3-Ketopelargonic acid with a hydroxyl group instead of a ketone.
Azelaic Acid: A dicarboxylic acid derived from the oxidative cleavage of oleic acid.
Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows it to participate in specific reactions that are not possible with similar compounds lacking the ketone group.
Properties
IUPAC Name |
3-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMWMKVIKIREFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B8246525.png)
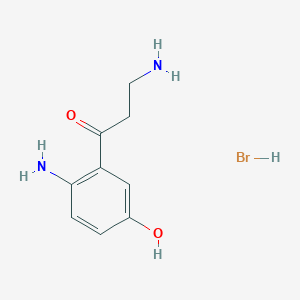
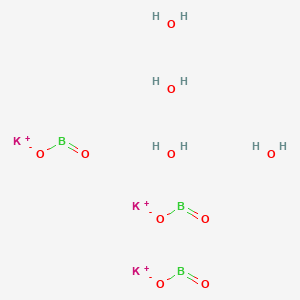
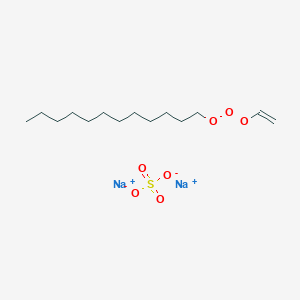
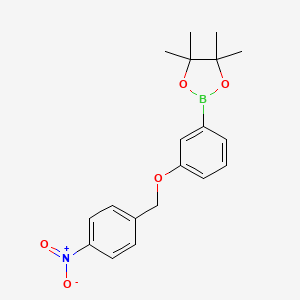

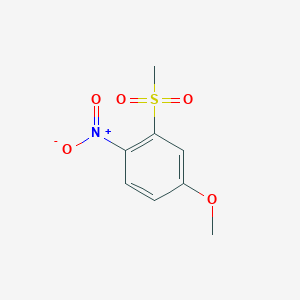
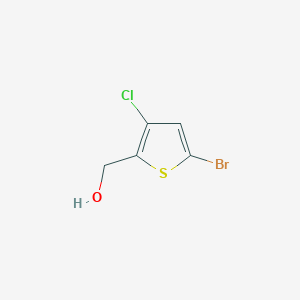
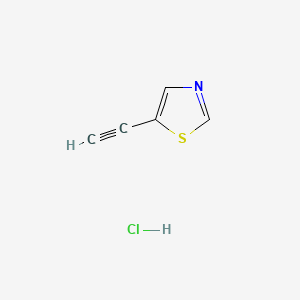
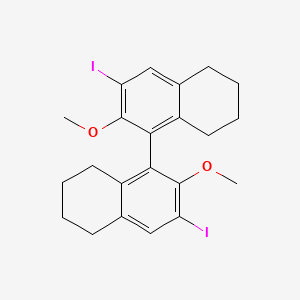
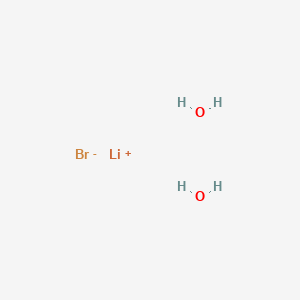
![(-)-6,6'-{[(1S,3S)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)}bis[4,8-bis(t-butyl)-2,10-dimethoxy-bibenzo[d,f][1,3,2]dioxaphosphepin]](/img/structure/B8246614.png)
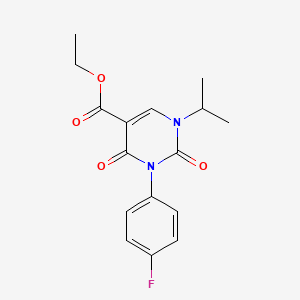
![2-(4-Bromo-1-(5-(tert-butyl)-[1,1'-biphenyl]-2-YL)-1H-benzo[D]imidazol-2-YL)-4,6-DI-tert-butylphenol](/img/structure/B8246621.png)
